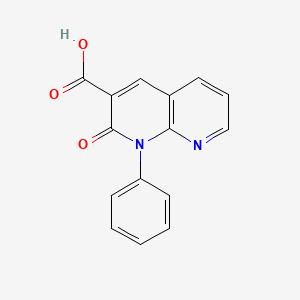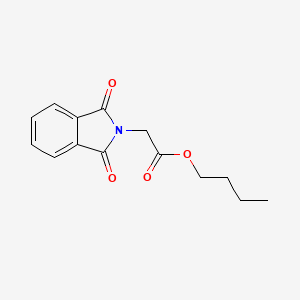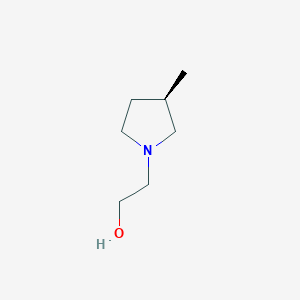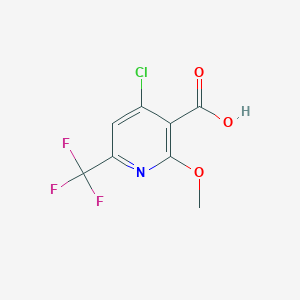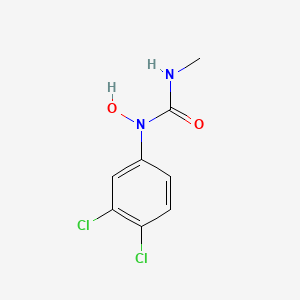![molecular formula C15H10N2O4 B8799234 2-[(2-Nitrophenyl)methyl]isoindole-1,3-dione CAS No. 35970-03-7](/img/structure/B8799234.png)
2-[(2-Nitrophenyl)methyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(2-Nitrophenyl)methyl]isoindole-1,3-dione” is a chemical compound with the molecular formula C15H10N2O4 . It is also known by the synonyms “this compound” and "1H-Isoindole-1,3(2H)-dione, 2-[(2-nitrophenyl)methyl]-" .
Synthesis Analysis
The synthesis of isoindoline/isoindoline-1,3-dione derivatives has been achieved under solventless conditions . The compounds were synthesized using simple heating and relatively quick solventless reactions . They were then purified with a methodology as green as possible .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds . They are usually synthesized by the condensation of a phthalic anhydride with primary amines . Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .Physical And Chemical Properties Analysis
The compound has a molecular weight of 282.25 . It has a density of 1.464g/cm3 and a boiling point of 460.2ºC at 760 mmHg . The exact melting point is not available .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Isoindolines are the focus of much research because of being an important family of compounds present in a wide array of bioactive molecules . The aim of future research could be to develop a green synthesis technique for isoindolines/dioxoisoindolines . These compounds derived from analogs of important biogenic amines could be tested in silico (on the human dopamine receptor D2) to predict their affinities and some pharmacokinetic parameters .
Propiedades
Número CAS |
35970-03-7 |
|---|---|
Fórmula molecular |
C15H10N2O4 |
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
2-[(2-nitrophenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H10N2O4/c18-14-11-6-2-3-7-12(11)15(19)16(14)9-10-5-1-4-8-13(10)17(20)21/h1-8H,9H2 |
Clave InChI |
WKFJHWYASVXANA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




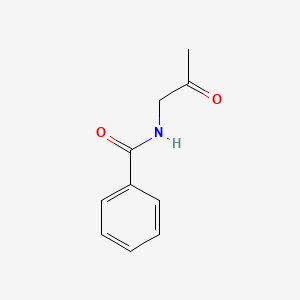
![tert-butyl 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B8799178.png)

